Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-

Description

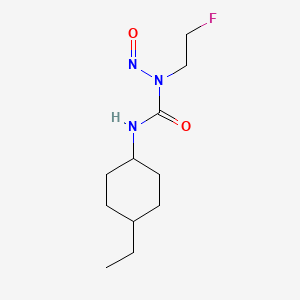

Chemical Structure and Properties Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a nitrosourea derivative characterized by a 4-ethylcyclohexyl group at the N-3 position and a 2-fluoroethyl group at the N-1 position. The fluoroethyl substituent distinguishes it from chloroethyl-based nitrosoureas (e.g., lomustine, semustine), impacting its reactivity and biological activity .

Mechanistic Overview

Nitrosoureas exert cytotoxic effects via alkylation and carbamoylation. The 2-fluoroethyl group undergoes hydrolysis to generate alkylating species, though fluorine’s poor leaving-group ability (compared to chlorine) reduces DNA cross-linking efficiency, a key determinant of cytotoxicity in chloroethylnitrosoureas (). This compound likely induces DNA single-strand breaks (associated with mutagenicity) rather than interstrand cross-links (linked to lethality) .

Properties

CAS No. |

33024-37-2 |

|---|---|

Molecular Formula |

C11H20FN3O2 |

Molecular Weight |

245.29 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |

InChI |

InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |

InChI Key |

GNUJKJSZLXIUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of nitrosourea compounds like 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves:

- Formation of the urea backbone by coupling appropriate amines and isocyanates or carbamoyl chlorides.

- Introduction of the nitroso group (-N=O) onto the urea nitrogen.

- Fluoroalkylation to incorporate the 2-fluoroethyl substituent.

Detailed Preparation Steps

Based on patent literature and related analogues, the preparation involves the following key steps:

| Step | Description | Reagents / Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(4-ethylcyclohexyl)urea intermediate | Reaction of 4-ethylcyclohexyl amine with phosgene or carbamoyl chloride derivatives | Controlled temperature, inert atmosphere |

| 2 | Alkylation with 2-fluoroethyl halide | Use of 2-fluoroethyl bromide or chloride in presence of base (e.g., sodium hydride, triethylamine) | Selective N-alkylation on urea nitrogen |

| 3 | Nitrosation of urea nitrogen | Treatment with nitrosating agents such as sodium nitrite (NaNO2) in acidic medium (e.g., acetic acid) | Low temperature to avoid decomposition |

| 4 | Purification | Crystallization or solvent extraction using alcohols, ethers, or chlorinated solvents | Removal of impurities, isolation of pure compound |

Catalysts and Solvents

- Solvents such as dichloromethane, tetrahydrofuran, ethanol, or acetonitrile are commonly used depending on each reaction step's solubility requirements.

- Bases used include inorganic bases (e.g., sodium bicarbonate), organic bases (e.g., triethylamine), and sometimes stronger bases like lithium aluminum hydride for reductions in related intermediates.

- Nitrosation is typically performed in acidic aqueous or mixed solvent systems to control reaction rate and selectivity.

Purification and Formulation

- The final nitrosourea compound is purified by recrystallization from suitable solvents or by chromatographic methods.

- Amorphous and crystalline polymorphic forms can be obtained depending on the solvent system and drying conditions, which affect the compound's pharmaceutical properties.

- Solid dispersions with excipients like polyvinylpyrrolidone or polyethylene glycol may be prepared to enhance solubility and stability.

Research Findings and Analysis

Yield and Purity

- Reported yields for nitrosourea synthesis range from 60% to 85% depending on reaction scale and purification method.

- Purity is typically confirmed by PXRD (powder X-ray diffraction), NMR spectroscopy, and HPLC analysis.

- The amorphous form of the compound shows distinct PXRD patterns, which are critical for pharmaceutical formulation.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting materials | 4-ethylcyclohexyl amine, 2-fluoroethyl halide, nitrosating agents | Commercially available or synthesized via known methods |

| Reaction temperature | 0°C to reflux depending on step | Nitrosation at low temperature to prevent decomposition |

| Solvents | Dichloromethane, ethanol, acetonitrile, polar aprotic solvents | Choice affects yield and purity |

| Bases | Triethylamine, sodium bicarbonate, lithium aluminum hydride (for reductions) | Base selection critical for selective alkylation |

| Purification | Recrystallization, chromatography, drying under reduced pressure | Polymorphic control important for pharmaceutical use |

| Catalysts | Not typically required for alkylation; metal catalysts for related reductions | Pd, Pt, Ni catalysts used in related processes but not directly for this compound |

Chemical Reactions Analysis

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethylcyclohexyl group provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Haloethylnitrosoureas: Fluorine vs. Chlorine Substituents

Key Findings :

- The fluoroethyl derivative’s reduced cross-linking capacity may lower its therapeutic efficacy but improve safety compared to CCNU .

- Both fluoroethyl and chloroethyl compounds show mutagenicity, but the latter requires higher doses for equivalent effects .

Cyclohexyl Substituent Variations

Key Findings :

Hybrid and Targeted Nitrosoureas

Key Findings :

- Hybrid compounds (e.g., 4b-1) demonstrate improved solubility and synergistic mechanisms but face complex synthesis .

- The fluoroethyl compound lacks targeting moieties, limiting its selectivity compared to hormone-linked derivatives .

Table 1: Mutagenicity and Toxicity Data (V-79 Cells)

Table 2: Degradation Products and Stability

Biological Activity

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a synthetic organic compound with significant biological activity, particularly as an alkylating agent in cancer therapy. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

- Molecular Formula : C11H20FN3O2

- Molecular Weight : Approximately 245.29 g/mol

- Density : ~1.23 g/cm³

The structure includes a urea moiety with a nitroso functional group, alongside a 4-ethylcyclohexyl group and a 2-fluoroethyl group. These substituents contribute to its unique reactivity and biological interactions, particularly in the context of cancer treatment.

Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- exhibits its biological activity primarily through alkylation of DNA. This mechanism is crucial for its potential use as an antitumor agent, as it can induce cytotoxic effects on rapidly dividing cells. The nitroso group allows for the formation of reactive species that can interact with nucleophilic sites in DNA, leading to cross-linking and subsequent cell death.

Antitumor Properties

Research indicates that compounds in the nitrosourea class, including Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-, are effective in targeting various types of cancer. Their ability to disrupt DNA replication makes them valuable in chemotherapy regimens.

Case Studies

- Study on Nitrosoureas : A study demonstrated that nitrosoureas significantly inhibited tumor growth in murine models by inducing apoptosis in cancer cells through DNA damage mechanisms .

- Comparative Analysis : In a comparative study, Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- was shown to have enhanced cytotoxicity compared to other alkylating agents due to its unique substituent groups .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is essential for optimizing its therapeutic use:

- Absorption : The compound's lipophilic nature may enhance its absorption through biological membranes.

- Distribution : Due to its unique structure, it may preferentially accumulate in tumor tissues.

- Metabolism : It undergoes metabolic activation to form reactive intermediates that exert its cytotoxic effects.

- Excretion : The elimination pathways are yet to be fully elucidated but are likely influenced by the compound's chemical properties.

Comparison with Related Compounds

The following table compares Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- with similar compounds known for their biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso | C11H20FN3O2 | Contains a methyl group; similar alkylating properties |

| N-Ethyl-N-nitrosourea | C4H8N2O | Potent mutagen; widely used in cancer research |

| Urea, N'-(4-acetoxycyclohexyl)-N-(2-fluoroethyl)-N-nitrosourea | C11H20FN3O3 | Acetoxy substitution alters reactivity |

This comparison highlights the unique aspects of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-, particularly its specific substituents that may influence its reactivity and biological activity compared to other nitrosoureas.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-?

- Methodological Answer : Synthesis involves sequential functionalization of the urea backbone. The nitroso group is introduced via nitrosation under acidic conditions (e.g., NaNO₂/HCl), requiring strict temperature control (0–5°C) to avoid over-nitrosation or decomposition . The 2-fluoroethyl substituent is typically added using fluoroethyl halides (e.g., 2-fluoroethyl bromide) in a nucleophilic substitution reaction. Challenges include managing the reactivity of the nitroso group and minimizing side reactions, such as dimerization. Purification often requires column chromatography under inert atmospheres .

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the ethylcyclohexyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) and the fluoroethyl moiety (δ ~4.5–4.8 ppm for -CH₂F splitting patterns).

- IR Spectroscopy : A strong absorption band near 1520–1560 cm⁻¹ confirms the nitroso (N=O) group. Additional peaks at 1120–1150 cm⁻¹ correspond to C-F stretching .

- Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula, with fragmentation patterns reflecting cleavage at the urea carbonyl and nitroso groups .

Q. What are the stability considerations for handling this nitroso-urea derivative?

- Methodological Answer : Nitroso compounds are light- and heat-sensitive. Stability studies recommend storage at –20°C in amber vials under nitrogen. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess decomposition pathways, such as nitroso group reduction or urea hydrolysis. Impurity profiling via LC-MS is critical to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitroso group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the nitroso group, predicting sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., polar aprotic vs. aqueous) are simulated using COSMO-RS. Such models guide experimental design for reactions like nitroso-amine couplings or photochemical studies .

Q. What experimental designs address contradictions in reported biological activity data for nitroso-urea analogs?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. A standardized protocol includes:

- Purity Validation : ≥95% purity via HPLC with diode-array detection (DAD).

- Dose-Response Curves : Test across multiple cell lines (e.g., cancer vs. normal) with controls for nitroso compound stability in media.

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-nitroso) to track metabolic pathways and DNA alkylation efficiency .

Q. How to evaluate the environmental fate of this compound using advanced analytical techniques?

- Methodological Answer :

- Photodegradation Studies : Expose to simulated sunlight (Xe lamp, λ > 290 nm) and analyze degradation products via LC-QTOF-MS. Key intermediates (e.g., hydroxylamines or urea fragments) are identified.

- Biotransformation Assays : Use soil/water microcosms with LC-MS/MS to monitor microbial degradation pathways. Compare results to computational predictions from EPI Suite .

Q. What strategies resolve crystallinity challenges in X-ray diffraction analysis of this urea derivative?

- Methodological Answer : Co-crystallization with heavy atoms (e.g., PtCl₄) or solvent vapor diffusion in mixed solvents (e.g., DCM/hexane) enhances crystal formation. Synchrotron radiation (e.g., at 0.9 Å resolution) improves data quality for molecules with flexible substituents like the ethylcyclohexyl group .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for nitroso-urea research?

- Methodological Answer : Link studies to existing theories, such as:

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluoroethyl vs. chloroethyl) on DNA crosslinking efficiency.

- Free Radical Chemistry : Investigate nitroso group participation in radical-mediated alkylation using EPR spectroscopy .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

- Methodological Answer : Use a randomized block design with split-plot arrangements (e.g., varying concentrations and exposure times) to account for batch-to-batch variability. Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values, while ANOVA identifies significant factors (e.g., solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.